Cas no 2648769-10-0 (1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl-)

1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl- is a halogenated biphenyl derivative characterized by its bromo- and chloro-substituted aromatic rings. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex molecular architectures. The methyl group at the 2-position further modulates steric and electronic properties, offering tailored reactivity for selective transformations. High purity and stability under standard conditions make it suitable for rigorous synthetic applications. Its structural features are valuable for researchers developing novel compounds with precise functionalization.
1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl- structure
2648769-10-0 structure
Product name:1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl-
CAS No:2648769-10-0
MF:C13H10BrCl
MW:281.58
CID:5077537

1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl-
    • Inchi: 1S/C13H10BrCl/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3
    • InChI Key: OWHCEROCVXZGJA-UHFFFAOYSA-N
    • SMILES: C1=C(Br)C=C(C=C1Cl)C1C=CC=CC=1C

1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022KVH-500mg
3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl
2648769-10-0 95%
500mg
$346.00 2025-02-13

Additional information on 1,​1'-​Biphenyl, 3'-​bromo-​5'-​chloro-​2-​methyl-

1,​1'-​Biphenyl, 3'-​Bromo-​5'-​Chloro-​2-​Methyl (CAS No. 2648769-10-0)

1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl (CAS No. 2648769-10-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its biphenyl core with specific halogen and methyl substitutions, offers a range of potential applications in pharmaceutical research and development.

The biphenyl core is a fundamental structural motif found in numerous bioactive molecules and pharmaceuticals. The presence of bromo and chloro substituents at specific positions on the biphenyl ring imparts unique chemical and biological properties to the molecule. These halogen substituents can influence the compound's reactivity, solubility, and biological activity, making it a valuable scaffold for the design of novel therapeutic agents.

Recent studies have highlighted the importance of 1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl in the development of new drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The specific arrangement of halogen substituents on the biphenyl core enhances its ability to modulate key inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory potential, 1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl has also been investigated for its anticancer properties. A study conducted by a team of researchers at the National Cancer Institute demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells, while sparing normal cells. This selective cytotoxicity makes it an attractive lead compound for further development in oncology.

The synthetic accessibility of 1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods in organic chemistry, such as Suzuki coupling reactions and electrophilic aromatic substitution. These synthetic routes allow for efficient and scalable production, facilitating its use in high-throughput screening assays and lead optimization studies.

Furthermore, the methyl substituent on the biphenyl core plays a crucial role in modulating the compound's physicochemical properties. The presence of this methyl group can enhance lipophilicity and improve membrane permeability, which are essential characteristics for drugs designed to cross biological barriers such as the blood-brain barrier. This property makes 1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl a suitable candidate for central nervous system (CNS) disorders.

In conclusion, 1,1'-Biphenyl, 3'-bromo-5'-chloro-2-methyl (CAS No. 2648769-10-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry. Its unique structural features and biological activities make it an attractive scaffold for the development of new therapeutic agents targeting inflammation, cancer, and CNS disorders. Ongoing research continues to uncover new applications and mechanisms of action for this compound, solidifying its position as a valuable tool in drug discovery and development.

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